2.3‑Fold Enhanced Hsp90 Binding Affinity vs. Methylsulfanyl Analog
In a direct competitive binding assay (CEfrag mobility shift), the target compound (fragment 9) exhibits an IC₅₀ of 150 µM, whereas the corresponding S‑methyl analog (4‑(methylsulfanyl)-6‑methyl‑1,3,5‑triazin‑2‑amine) shows an IC₅₀ of 350 µM under identical conditions [1][2]. The ethylsulfanyl group therefore confers a 2.3‑fold improvement in target engagement.
| Evidence Dimension | Hsp90α ATPase domain inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 150 µM |
| Comparator Or Baseline | 4‑(Methylsulfanyl)-6‑methyl‑1,3,5‑triazin‑2‑amine: 350 µM |
| Quantified Difference | 2.3‑fold lower IC₅₀ (more potent) |
| Conditions | CEfrag mobility shift competition assay with full‑length human Hsp90α and radicicol probe |
Why This Matters
This directly demonstrates that the ethylsulfanyl substituent is a critical driver of Hsp90 affinity, making the compound a more efficient fragment hit than its methylsulfanyl counterpart and reducing the risk of false‑negative screening outcomes.
- [1] Austin, C., Pettit, S.N., Magnolo, S.K., Sanvoisin, J., Chen, W., Wood, S.P., Freeman, L.D., Pengelly, R.J., Hughes, D.E. Fragment screening using capillary electrophoresis (CEfrag) for hit identification of heat shock protein 90 ATPase inhibitors. J. Biomol. Screen. 2012, 17, 868–876. View Source
- [2] PDBbind Database. PDB entry 4EGI: IC₅₀ = 1.50e+5 nM (150 µM). RCSB Protein Data Bank. View Source
